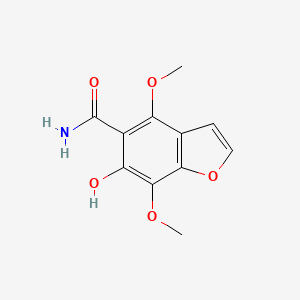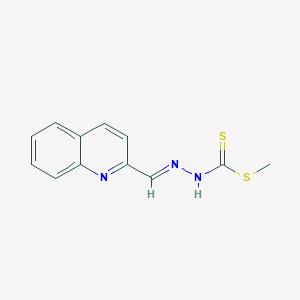
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃S₂. This compound is known for its unique structure, which includes a quinoline ring system fused with a hydrazinecarbodithioate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate typically involves the condensation of quinoline-2-carbaldehyde with methyl hydrazinecarbodithioate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring system and have similar chemical properties.
Hydrazinecarbodithioate derivatives: These compounds have the hydrazinecarbodithioate moiety and exhibit similar reactivity.
Sulfur-containing heterocycles: These compounds contain sulfur atoms in their structure and have comparable chemical behavior.
The uniqueness of this compound lies in its combined quinoline and hydrazinecarbodithioate structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11N3S2 |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
methyl N-[(E)-quinolin-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C12H11N3S2/c1-17-12(16)15-13-8-10-7-6-9-4-2-3-5-11(9)14-10/h2-8H,1H3,(H,15,16)/b13-8+ |
InChI Key |
QLFMRPSRHPKZMB-MDWZMJQESA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CSC(=S)NN=CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


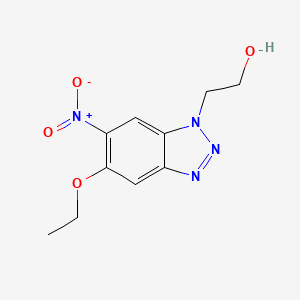
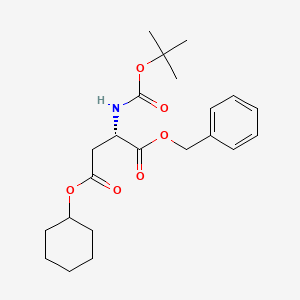
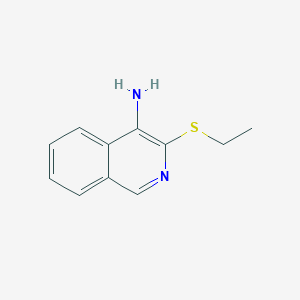
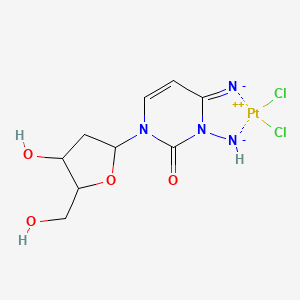
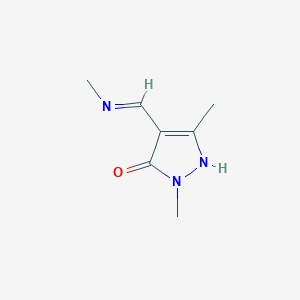
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
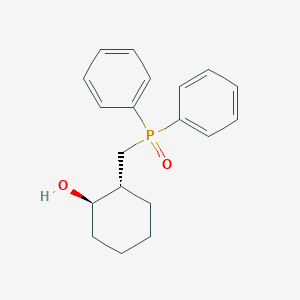
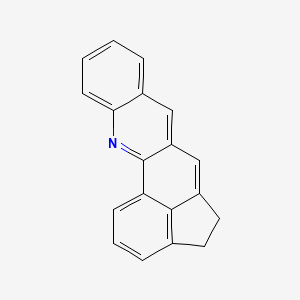
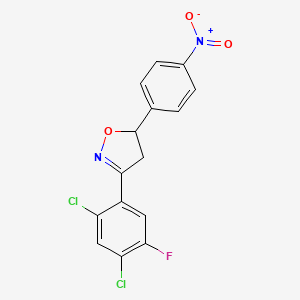
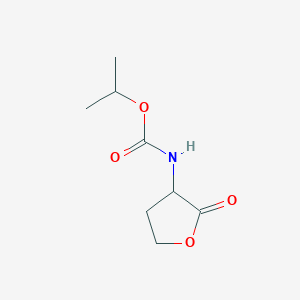
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
